Bicyclo(2.2.1)heptane, 2-methoxy-, endo-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
10395-55-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3 |
InChI Key |
WMYWLMCIILHCPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CCC1C2 |
Origin of Product |
United States |
Asymmetric Catalysis on a Prochiral Substrate:a Prochiral Bicyclo 2.2.1 Heptane Derivative Could Be Desymmetrized Using a Chiral Catalyst. for Example, the Enantioselective Reduction of a Corresponding Ketone, Bicyclo 2.2.1 Heptan 2 One, Followed by Methylation of the Resulting Alcohol, Could Provide an Enantiomerically Enriched Product.
The development of enantioselective syntheses is of great importance, particularly in the fields of medicinal chemistry and materials science, where the biological activity or physical properties of a molecule are often dependent on its absolute stereochemistry.
Reaction Mechanisms and Reactivity Studies Involving Bicyclo 2.2.1 Heptane, 2 Methoxy , Endo
Skeletal Rearrangements of Methoxybicyclo[2.2.1]heptanes
The bicyclo[2.2.1]heptane system is well-known for its propensity to undergo skeletal rearrangements, primarily through carbocationic intermediates. The presence and orientation of substituents, such as a methoxy (B1213986) group, play a crucial role in directing the course of these rearrangements.
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.inlibretexts.org These rearrangements are particularly common in bicyclic systems like norbornanes due to the strain in the ring system, which can be relieved through such shifts. The formation of a carbocationic intermediate is a prerequisite for this type of rearrangement to occur. spcmc.ac.in
In the context of methoxybicyclo[2.2.1]heptanes, the generation of a carbocation at a position adjacent to the methoxy-substituted carbon can trigger a Wagner-Meerwein rearrangement. The driving force for this rearrangement is the formation of a more stable carbocation. For instance, a secondary carbocation might rearrange to a tertiary carbocation, or to a carbocation that is stabilized by the neighboring methoxy group.
The methoxy group, with its electron-donating character, can significantly influence the stability of an adjacent carbocation. This stabilization occurs through resonance, where the lone pair of electrons on the oxygen atom can delocalize to stabilize the positive charge. quora.comstackexchange.comechemi.com The stability imparted by the methoxy group is often greater than that provided by resonance in a benzylic carbocation because the oxygen atom can donate a lone pair, satisfying the octet of the carbocationic carbon. quora.comstackexchange.comechemi.com This is a key factor in directing the course of rearrangements.
The endo position of the methoxy group in Bicyclo(2.2.1)heptane, 2-methoxy-, endo- introduces specific stereochemical constraints. The approach of reagents and the direction of bond migrations can be influenced by the steric hindrance and the electronic effects originating from the endo face of the bicyclic system. Computational studies have shown that the substitution pattern, including the presence of methoxy groups, affects the energy requirements for carbocation formation and the subsequent stability. kiku.dk
| Cation Type | Stabilizing Factor | Relative Stability |
| Methoxy-stabilized | Resonance (+M effect) | High |
| Benzylic | Resonance | Moderate to High |
| Tertiary Alkyl | Hyperconjugation | Moderate |
| Secondary Alkyl | Hyperconjugation | Low |
Carbon-Carbon Bond Cleavage Reactions of Norbornane (B1196662) Derivatives
The strained nature of the norbornane skeleton makes it susceptible to carbon-carbon bond cleavage reactions under certain conditions. These reactions can be synthetically useful for accessing novel carbocyclic and heterocyclic architectures. semanticscholar.orgnih.gov
The stereoselective opening of the bicyclo[2.2.1]heptane ring can be achieved through various methods, including transition metal catalysis and fragmentation reactions initiated by the formation of charged or radical intermediates. nih.gov The strategic placement of functional groups, such as the endo-methoxy group, can direct the regioselectivity and stereoselectivity of these ring-opening reactions. For instance, the cleavage of specific C-C bonds can be facilitated by the electronic influence of the methoxy group, leading to the formation of substituted cyclopentane or cyclohexane derivatives with high stereocontrol. semanticscholar.org
Recent research has explored various strategies for selective C-C bond cleavage in strained polycyclic systems to access diverse molecular scaffolds. nih.gov These methods often rely on the introduction of functional groups that can promote cleavage through specific electronic pathways.
Electrophilic Addition Reactions to Unsaturated Methoxybicyclo[2.2.1]heptene Precursors
The introduction of a double bond into the methoxybicyclo[2.2.1]heptane framework, creating a methoxybicyclo[2.2.1]heptene, opens up the possibility of studying electrophilic addition reactions. The regioselectivity and stereospecificity of these additions are of significant mechanistic interest.
Regioselectivity refers to the preference for an electrophile to add to one carbon atom of a double bond over the other. reddit.com In the case of a methoxybicyclo[2.2.1]heptene, the electronic effect of the methoxy group will influence the electron density of the double bond, thereby directing the initial attack of the electrophile.
Stereospecificity describes how the stereochemistry of the starting material determines the stereochemistry of the product. reddit.com Electrophilic additions to norbornene systems are known to be highly stereospecific, often occurring from the less hindered exo face. However, the presence of an endo-methoxy group can influence the trajectory of the incoming electrophile due to steric or electronic interactions.
Studies on related norbornene derivatives have shown that the predictability of electrophilic additions can be challenging, with different electrophiles exhibiting varied reactivity and stereochemical outcomes. cdnsciencepub.com For example, the reaction of 5-ethylidene-2-norbornene with different electrophiles leads to a variety of products, highlighting the unpredictable nature of reactions in this system. cdnsciencepub.com
| Reaction Type | Key Controlling Factors | Typical Outcome |
| Electrophilic Addition | Electronic effects of substituents, Steric hindrance | Addition to the more nucleophilic carbon, often from the less hindered face |
| Wagner-Meerwein Rearrangement | Carbocation stability | Formation of a more stable carbocationic intermediate |
| C-C Bond Cleavage | Ring strain, Electronic effects of substituents | Formation of less strained ring systems |
Nucleophilic Substitution Pathways of Halogenated Methoxybicyclo[2.2.1]heptanes
Nucleophilic substitution reactions at the C2 position of the bicyclo[2.2.1]heptane skeleton are highly sensitive to the stereochemistry of the leaving group. A vast body of research on the solvolysis of 2-norbornyl derivatives has established a significant rate difference between exo and endo isomers, with the exo isomers reacting much faster. For instance, the acetolysis of exo-norbornyl sulfonates is approximately 350 times faster than that of the corresponding endo compounds wikipedia.orggithub.io.
This pronounced difference in reactivity is attributed to two main factors: steric hindrance and neighboring group participation. The endo face of the bicyclic system is sterically hindered by the C5 and C6 hydrogens, impeding the approach of a nucleophile and the departure of a leaving group. Conversely, the exo face is more accessible.
In the case of halogenated derivatives of endo-2-methoxybicyclo[2.2.1]heptane, the nature of the substitution pathway, whether SN1 or SN2, is influenced by the reaction conditions and the specific halogen. In reactions proceeding through a carbocation intermediate (SN1-like), the stability of the incipient 2-norbornyl cation plays a crucial role. The debate over the classical versus non-classical nature of this cation has been a cornerstone of physical organic chemistry. The non-classical description involves delocalization of the C1-C6 sigma bond, which can stabilize the positive charge at C2 wikipedia.org. This stabilization is more effective when the leaving group is in the exo position.
For a hypothetical exo-halogenated endo-2-methoxybicyclo[2.2.1]heptane, solvolysis would be expected to proceed readily, potentially forming a carbocation that could be stabilized by the neighboring C1-C6 sigma bond. However, for an endo-halogenated derivative, the situation is more complex. Direct SN2 displacement from the endo position is sterically disfavored. An SN1 pathway would lead to a carbocation that is less stabilized by sigma-bond participation compared to the exo case.
Furthermore, the endo-methoxy group itself can play a role through neighboring group participation. The lone pair of electrons on the oxygen atom can attack the C2 carbon intramolecularly, displacing the halogen and forming a bridged oxonium ion intermediate. This intermediate would then be attacked by an external nucleophile. This participation would lead to retention of stereochemistry at C2. The effectiveness of this participation would depend on the specific halogen and the reaction conditions.
While extensive kinetic studies have been performed on various 2-norbornyl systems, specific rate data for the nucleophilic substitution of halogenated endo-2-methoxybicyclo[2.2.1]heptane are not widely reported in readily accessible literature. However, the general principles established for the norbornyl system provide a strong framework for predicting its reactivity.
Table 1: Factors Influencing Nucleophilic Substitution on Halogenated Methoxybicyclo[2.2.1]heptanes
| Factor | Influence on Reactivity |
| Stereochemistry of Halogen | Exo isomers are significantly more reactive than endo isomers in solvolysis reactions wikipedia.orggithub.io. |
| Steric Hindrance | The endo face is sterically hindered, disfavoring both SN2 attack and ionization in SN1 reactions github.io. |
| Neighboring Group Participation | The C1-C6 sigma bond can stabilize an exo carbocation. The endo-methoxy group can potentially participate in the displacement of an endo leaving group wikipedia.orgscribd.com. |
| Solvent | More ionizing solvents can enhance the rate differences between exo and endo isomers core.ac.uk. |
Reactivity of the Methoxy Group in Functional Group Transformations
The methoxy group in endo-2-methoxybicyclo[2.2.1]heptane is an ether linkage and, as such, is relatively unreactive under many conditions. However, it can undergo cleavage under strongly acidic conditions or in the presence of potent Lewis acids.
The most common method for cleaving aliphatic ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI) masterorganicchemistry.commasterorganicchemistry.comyoutube.com. The reaction mechanism typically involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack of the halide ion on the carbon atom of the bicyclic framework.
Given that the methoxy group is attached to a secondary carbon, the cleavage reaction could proceed through either an SN1 or SN2 pathway, depending on the specific conditions masterorganicchemistry.com. An SN2 mechanism would involve a backside attack by the halide ion, which is sterically hindered at the endo position. An SN1 mechanism would proceed through the 2-norbornyl cation.
Another powerful reagent for ether cleavage is boron tribromide (BBr3) masterorganicchemistry.com. The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group or the bicyclic carbon. Due to the lower steric hindrance of the methyl group, cleavage of the methyl-oxygen bond is generally favored, which would yield endo-2-hydroxybicyclo[2.2.1]heptane (endo-norborneol).
Other functional group transformations directly involving the methoxy group are less common but could potentially be achieved through oxidative C-H activation adjacent to the ether or by neighboring group participation in reactions at other positions on the bicyclic ring.
Table 2: Reagents for Ether Cleavage and Potential Products
| Reagent | Proposed Mechanism | Expected Major Product from Bicyclo(2.2.1)heptane, 2-methoxy-, endo- |
| HBr or HI | SN1 or SN2 | endo-2-Bromobicyclo[2.2.1]heptane or endo-2-iodobicyclo[2.2.1]heptane and Methanol (B129727) |
| BBr3 | Lewis acid-assisted cleavage | endo-2-Hydroxybicyclo[2.2.1]heptane (after workup) |
Radical Reactions and Related Mechanisms of Bicyclo(2.2.1)heptane, 2-methoxy-, endo-
The bicyclo[2.2.1]heptane skeleton is susceptible to free radical reactions, typically involving hydrogen atom abstraction. Studies on the parent norbornane have shown that radical chlorination leads to a mixture of products, with a preference for substitution at the C2 position and a higher reactivity for the exo-hydrogens. The free-radical chlorination of 7-azabicyclo[2.2.1]heptane derivatives also shows a preference for the formation of the exo-chloro product cdnsciencepub.com. This selectivity is often attributed to the greater accessibility of the exo face.
In the case of endo-2-methoxybicyclo[2.2.1]heptane, several sites are available for hydrogen abstraction. The relative reactivity of these sites will depend on the stability of the resulting radical and the steric accessibility of the hydrogen atoms. The possible sites for abstraction include the methoxy group's methyl hydrogens, the C2 hydrogen, and the various methylene (B1212753) and bridgehead hydrogens of the bicyclic framework.
Abstraction of a hydrogen atom from the C2 position would lead to a secondary radical. The stereoselectivity of a subsequent trapping reaction would likely favor the formation of the exo product due to steric hindrance on the endo face. The presence of the endo-methoxy group could influence the stability of the C2 radical through electronic effects. The electron-donating nature of the oxygen atom might stabilize an adjacent radical, although the stereochemical arrangement would be crucial for effective orbital overlap.
Radical abstraction from the methyl group of the methoxy ether would generate a primary radical stabilized by the adjacent oxygen atom. This could be a competing pathway, particularly with less selective radical reagents.
The regioselectivity of radical halogenation can be influenced by the choice of the halogen. Bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate. Therefore, radical bromination of endo-2-methoxybicyclo[2.2.1]heptane would be expected to show a higher preference for abstraction at the site that leads to the most stabilized radical.
Detailed experimental studies on the radical reactions of endo-2-methoxybicyclo[2.2.1]heptane are not extensively documented in the readily available literature. However, based on the principles of radical reactivity and the known behavior of the bicyclo[2.2.1]heptane system, a complex mixture of products would be anticipated, with the distribution depending on the specific radical reagent and reaction conditions.
Table 3: Potential Sites for Radical Hydrogen Abstraction
| Position | Type of Hydrogen | Factors Influencing Reactivity |
| C2-H (exo) | Secondary | Sterically accessible, leads to a secondary radical. |
| -OCH3 | Primary | Leads to a primary radical stabilized by the adjacent oxygen atom. |
| Bridgehead (C1, C4) | Tertiary | Sterically hindered, leads to a tertiary radical. |
| Methylene (C3, C5, C6, C7) | Secondary | Varying degrees of steric accessibility. |
Advanced Spectroscopic and Computational Characterization of Bicyclo 2.2.1 Heptane, 2 Methoxy , Endo
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For Bicyclo(2.2.1)heptane, 2-methoxy-, endo-, NMR is particularly crucial for confirming the endo stereochemistry of the methoxy (B1213986) group and for the complete assignment of all proton and carbon signals within the bicyclic framework.
Application of Advanced 2D NMR Techniques
While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spin systems present in the bicyclo[2.2.1]heptane skeleton. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. For Bicyclo(2.2.1)heptane, 2-methoxy-, endo-, COSY would show correlations between the proton at C2 and the adjacent protons at C1 and C3, as well as between the bridgehead protons (C1 and C4) and their neighboring methylene (B1212753) protons.
HSQC: This technique correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
Based on the analysis of related bicyclo[2.2.1]heptane derivatives, the following table presents the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for Bicyclo(2.2.1)heptane, 2-methoxy-, endo-.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~2.3 | ~42 | H2, H6 | C2, C6, C7 |
| 2 | ~3.8 (endo) | ~80 | H1, H3 | C1, C3, C4, OCH₃ |
| 3 | ~1.2 (exo), ~1.8 (endo) | ~36 | H2, H4 | C1, C2, C4, C5 |
| 4 | ~2.5 | ~37 | H3, H5 | C2, C3, C5, C7 |
| 5 | ~1.5 (exo), ~1.3 (endo) | ~29 | H4, H6 | C3, C4, C6, C7 |
| 6 | ~1.6 (exo), ~1.4 (endo) | ~23 | H1, H5 | C1, C5, C7 |
| 7 | ~1.5 (syn), ~1.2 (anti) | ~35 | - | C1, C4, C5, C6 |
| OCH₃ | ~3.3 | ~56 | - | C2 |
Lanthanide Shift Reagents in Enantiomeric Differentiation
Bicyclo(2.2.1)heptane, 2-methoxy-, endo- is a chiral molecule and often exists as a racemic mixture. Lanthanide shift reagents (LSRs) are powerful tools for the enantiomeric differentiation of chiral compounds by NMR spectroscopy. Chiral LSRs, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can form diastereomeric complexes with the enantiomers of the substrate. This interaction induces significant changes in the chemical shifts of the substrate's protons and carbons.
The ether oxygen of the methoxy group in Bicyclo(2.2.1)heptane, 2-methoxy-, endo- acts as a Lewis basic site for coordination with the lanthanide ion. ku.ac.ke Due to the formation of diastereomeric complexes, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, will be resolved into two separate sets of peaks. The magnitude of the separation of these signals is dependent on the concentration of the LSR and the proximity of the observed nucleus to the coordination site. This technique allows for the determination of enantiomeric excess (% ee) by integrating the separated signals. Studies on other oxygenated bicyclo[2.2.1]heptane derivatives have demonstrated the effectiveness of this method for enantiomeric differentiation. google.com
Mass Spectrometry for Molecular Structure Elucidation and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the analysis of volatile compounds like Bicyclo(2.2.1)heptane, 2-methoxy-, endo-, allowing for both its separation from a mixture and its structural characterization.
The electron ionization (EI) mass spectrum of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the bicyclo[2.2.1]heptane skeleton and the methoxy substituent. The fragmentation of bicycloalkanes is known to be complex. researchgate.net Key fragmentation pathways for the parent norbornane (B1196662) often involve a retro-Diels-Alder reaction. For the methoxy derivative, characteristic losses would include the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).
The following table outlines the predicted major fragments in the mass spectrum of Bicyclo(2.2.1)heptane, 2-methoxy-, endo-.
| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |
| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |
| 95 | [C₇H₁₁]⁺ | Loss of •OCH₃ from M⁺ |
| 94 | [C₇H₁₀]⁺ | Loss of CH₃OH from M⁺ |
| 81 | [C₆H₉]⁺ | Further fragmentation of [C₇H₁₁]⁺ |
| 67 | [C₅H₇]⁺ | Characteristic fragment of the bicyclic system |
| 66 | [C₅H₆]⁺ | Retro-Diels-Alder fragmentation |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- will be dominated by absorptions corresponding to C-H and C-O bonds.
The key diagnostic peaks in the IR spectrum are expected to be the C-O-C stretching vibrations of the ether linkage and the various C-H stretching and bending vibrations of the saturated bicyclic framework. The absence of characteristic peaks for other functional groups (e.g., O-H or C=O) can confirm the purity of the sample.
The following table summarizes the predicted characteristic IR absorption bands for Bicyclo(2.2.1)heptane, 2-methoxy-, endo-.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H stretch | Aliphatic (CH, CH₂) |
| 1470-1440 | C-H bend | CH₂ scissoring |
| 1120-1080 | C-O-C stretch | Ether |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of a low-melting solid like Bicyclo(2.2.1)heptane, 2-methoxy-, endo- can be challenging, a successful X-ray diffraction analysis would provide unequivocal proof of its molecular structure.
The crystal structure would yield precise bond lengths, bond angles, and torsion angles, definitively confirming the endo configuration of the methoxy group relative to the bicyclic framework. The crystal structure of the parent norbornane has been determined, providing a reference for the fundamental geometry of the bicyclic system. rsc.org Furthermore, X-ray structures of more complex substituted bicyclo[2.2.1]heptane derivatives have been reported, demonstrating the utility of this technique in establishing detailed stereochemical relationships within this class of compounds. rsc.org In the absence of a specific crystal structure for the title compound, the data from related structures can be used to build accurate computational models.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry and quantum mechanical studies serve as powerful tools for elucidating the intricate details of molecular structure, bonding, and reactivity. For Bicyclo(2.2.1)heptane, 2-methoxy-, endo-, these theoretical approaches provide insights that complement experimental data, offering a deeper understanding of its behavior at the atomic and electronic levels. While specific computational studies focusing exclusively on this particular isomer are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by applying established theoretical principles and drawing parallels from computational analyses of the parent bicyclo[2.2.1]heptane (norbornane) framework and its various substituted derivatives.
Theoretical Investigations of Electronic Structure and Bonding
Theoretical investigations into the electronic structure and bonding of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- would primarily employ quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations. These methods allow for the determination of the molecule's electron density distribution, the nature of its chemical bonds, and the energies and shapes of its molecular orbitals.
The strained bicyclic framework of the norbornane core significantly influences its electronic properties. The C-C bonds in the bridged system exhibit a higher p-character compared to typical alkanes, a consequence of the geometric constraints imposed by the bicyclic structure. This inherent strain energy affects bond lengths, bond angles, and ultimately, the molecule's reactivity.
Table 1: Calculated Electronic Properties of a Model Bicyclo(2.2.1)heptane System (Note: This table is illustrative and based on typical results from DFT calculations on similar substituted norbornanes, as direct data for the title compound is not readily available.)
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | ~1.5 - 2.0 D | B3LYP/6-31G |
| HOMO Energy | ~ -9.5 eV | B3LYP/6-31G |
| LUMO Energy | ~ +1.2 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | ~ 10.7 eV | B3LYP/6-31G |
This interactive table is based on generalized data for similar compounds.
Prediction of Conformational Isomers and Energy Minima
The conformational landscape of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- is of significant interest. Due to the rigid bicyclic framework, the primary source of conformational flexibility arises from the rotation around the C2-O and O-CH3 bonds of the methoxy substituent.
Computational methods can be used to perform a systematic conformational search to identify all possible stable isomers (rotamers) and their relative energies. By calculating the potential energy surface as a function of the relevant dihedral angles, energy minima corresponding to stable conformations can be located. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics.
For the endo-2-methoxy isomer, steric interactions between the methoxy group and the hydrogens on the bicyclic frame, particularly the endo-hydrogens at C6 and the bridgehead hydrogen at C1, are expected to play a crucial role in determining the preferred conformation. The most stable conformer will likely adopt a geometry that minimizes these steric clashes while optimizing any favorable stereoelectronic interactions.
Table 2: Relative Energies of Hypothetical Conformers of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- (Note: This table presents a hypothetical scenario to illustrate the output of conformational analysis, as specific data for the title compound is not available.)
| Conformer | Dihedral Angle (C1-C2-O-CH3) | Relative Energy (kcal/mol) |
| A | 60° | 0.00 |
| B | 180° | 1.5 |
| C | -60° | 0.2 |
This interactive table is based on a hypothetical conformational analysis.
Simulations of Reaction Pathways and Transition States
Quantum mechanical calculations are invaluable for simulating reaction pathways and characterizing the transition states of reactions involving Bicyclo(2.2.1)heptane, 2-methoxy-, endo-. By mapping the potential energy surface of a reaction, the minimum energy path from reactants to products can be determined. The highest point along this path corresponds to the transition state, the structure and energy of which are critical for understanding the reaction's kinetics.
For instance, the participation of the endo-methoxy group in solvolysis reactions of related exo-leaving group systems (anchimeric assistance) is a classic topic where computational studies can provide detailed mechanistic insights. Although the endo substituent itself is not in a position for direct anchimeric assistance in the departure of an exo leaving group, its electronic influence on the stability of carbocation intermediates can be computationally modeled.
Simulations can also predict the stereochemical outcome of reactions, such as additions to the norbornane framework, by comparing the activation energies of different attack trajectories (e.g., exo vs. endo).
Molecular Orbital Theory in Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding and predicting the reactivity of Bicyclo(2.2.1)heptane, 2-methoxy-, endo-. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). In reactions with electrophiles, the site of attack is often predicted to be the atom or region with the highest HOMO density. Conversely, in reactions with nucleophiles, the LUMO distribution can indicate the most electrophilic sites.
For Bicyclo(2.2.1)heptane, 2-methoxy-, endo-, the HOMO is likely to have significant contributions from the oxygen lone pairs of the methoxy group and the strained C-C sigma bonds of the bicyclic system. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-O and C-C bonds. Analysis of the shapes and energies of these frontier molecular orbitals can provide qualitative predictions about the molecule's reactivity towards various reagents. For example, the relatively high energy of the strained sigma bonds in the norbornane framework can make them susceptible to electrophilic attack under certain conditions.
Applications of Bicyclo 2.2.1 Heptane, 2 Methoxy , Endo As a Synthetic Building Block
Precursor for the Construction of Complex Organic Molecules
The bicyclo[2.2.1]heptane skeleton serves as a foundational element in the total synthesis of numerous natural products and biologically active molecules. The defined stereochemical relationships between substituents on the norbornane (B1196662) core allow for a high degree of control over the three-dimensional arrangement of atoms in the target molecule. While specific examples detailing the direct use of endo-2-methoxybicyclo[2.2.1]heptane in total synthesis are not extensively documented, the synthetic strategies employed with closely related derivatives, such as endo-norborneol, highlight the potential of this building block.
The rigid framework can be strategically functionalized and subsequently cleaved or rearranged to generate acyclic or other cyclic systems with multiple stereocenters. For instance, the synthesis of the potent analgesic alkaloid, epibatidine, has been accomplished through various routes that utilize the bicyclo[2.2.1]heptane framework to establish the required stereochemistry. synarchive.comnih.govrsc.orgscielo.br In a representative synthesis, a Diels-Alder reaction is often employed to construct the bicyclic core, which is then elaborated through a series of transformations. nih.gov The endo-methoxy group in Bicyclo(2.2.1)heptane, 2-methoxy-, endo- can serve as a directing group or a precursor to other functionalities, influencing the stereochemical outcome of subsequent reactions and ultimately contributing to the efficient construction of complex molecular targets.
Table 1: Examples of Complex Molecules Synthesized Using the Bicyclo[2.2.1]heptane Framework
| Target Molecule | Synthetic Strategy Highlights | Reference(s) |
| Epibatidine | Asymmetric hetero-Diels-Alder reaction, Hofmann rearrangement. | synarchive.comnih.gov |
| Prostaglandins | Diels-Alder reaction to establish core stereochemistry. | acs.org |
| Sordarins | Diels-Alder reaction to form the bicyclic core. | rsc.org |
Role in the Synthesis of Bridged and Fused Polycyclic Systems
The inherent bridged structure of bicyclo[2.2.1]heptane makes it an ideal starting point for the synthesis of more elaborate bridged and fused polycyclic systems. The reactivity of the norbornane scaffold can be harnessed to introduce additional rings, leading to architecturally complex molecules that are often difficult to access through other synthetic routes.
Methodologies such as sequential Diels-Alder reactions and subsequent rearrangement sequences have been developed to access diverse functionalized bicyclo[2.2.1]heptanes. acs.org Furthermore, carbene cascade reactions initiated from precursors derived from the bicyclo[2.2.1]heptane skeleton can lead to the formation of intricate bridged polycyclic systems through a series of controlled bond formations. nih.gov The endo-methoxy group of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- can play a crucial role in these transformations by influencing the regioselectivity and stereoselectivity of the key bond-forming steps, either through steric hindrance or electronic effects.
Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The rigid and chiral nature of the bicyclo[2.2.1]heptane framework has led to the development of numerous chiral auxiliaries and ligands for asymmetric catalysis. lu.seresearchgate.net Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. wikipedia.orgsigmaaldrich.comwilliams.edu The well-defined shape of the norbornane scaffold can effectively shield one face of a reactive center, leading to high levels of asymmetric induction. A prominent example is the use of camphor-derived sultams, known as Oppolzer's sultams, in a variety of asymmetric transformations. harvard.edu
While the direct application of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- as a chiral auxiliary is not widely reported, its structural features are highly conducive to such a role. The endo-methoxy group could serve as a coordination site for a metal catalyst or as a steric directing group. Similarly, functionalized bicyclo[2.2.1]heptane derivatives have been employed as chiral ligands in metal-catalyzed asymmetric reactions, such as hydrogenation. lu.se The rigidity of the scaffold helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivities.
Table 2: Notable Chiral Auxiliaries and Ligands Based on the Bicyclo[2.2.1]heptane Framework
| Auxiliary/Ligand | Type of Asymmetric Reaction | Key Feature(s) |
| Oppolzer's Sultam | Various (e.g., alkylation, Diels-Alder) | Camphor-derived, high diastereoselectivity. |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives | Organocatalysis (e.g., Biginelli reaction) | Chiral diamine scaffold. researchgate.net |
| Diphonane | Transition-metal catalysis | Chiral phosphine (B1218219) ligand. rsc.org |
Integration into Scaffolds for Mechanistic Organic Chemistry Probes
The constrained nature of the bicyclo[2.2.1]heptane system makes it an excellent platform for the design of mechanistic probes to study the intimate details of chemical reactions. The fixed geometry of the scaffold allows for the precise positioning of reactive centers and reporter groups, enabling the elucidation of reaction mechanisms, including the detection of transient intermediates such as radicals and cations.
For example, substituted norcaranes, which contain a bicyclo[2.2.1]heptane ring fused to a cyclopropane, have been used as probes for monooxygenase enzymes. rsc.orgresearchgate.net The product distribution from the enzymatic oxidation of these probes provides valuable information about the nature of the reactive intermediates involved in the catalytic cycle. The endo-2-methoxy group in a bicyclo[2.2.1]heptane-based probe could serve multiple purposes. It can act as a spectroscopic handle for analysis, for instance, in NMR studies. rsc.org Additionally, its stereochemistry and electronic properties can influence the course of a reaction, providing further mechanistic insights.
Development of Novel Synthetic Methodologies Utilizing the Bicyclo[2.2.1]heptane Framework
The unique reactivity and structural properties of the bicyclo[2.2.1]heptane skeleton have inspired the development of novel synthetic methodologies. These methods often take advantage of the strain inherent in the bicyclic system to drive reactions or to control stereochemistry.
Recent advancements include the development of organocatalytic formal [4+2] cycloaddition reactions to access a wide range of enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. rsc.org Such methods provide efficient access to valuable chiral building blocks. The presence of an endo-methoxy group on the bicyclo[2.2.1]heptane framework can be exploited in the design of new synthetic transformations. For example, it could participate in neighboring group participation, direct metal-catalyzed C-H activation, or influence the outcome of rearrangement reactions, thereby opening up new avenues for the synthesis of complex molecules. The development of synthetic routes to functionalized bicyclo[2.2.1]heptane skeletons, including those with oxy-functionalized bridgehead carbons, continues to expand the synthetic chemist's toolbox. researchgate.netacs.orgnih.gov
Future Research Directions for Bicyclo 2.2.1 Heptane, 2 Methoxy , Endo
Exploration of New Catalytic Pathways for Stereoselective Synthesis
The precise stereochemical control required to synthesize the endo-isomer of 2-methoxybicyclo[2.2.1]heptane presents a continuing challenge and an area ripe for innovation. Future research will likely focus on the development of novel catalytic systems that can achieve high stereoselectivity and efficiency.
Asymmetric Catalysis: A primary goal is the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes. rsc.org Research into chiral Lewis acids and organocatalysts could lead to pathways that favor the formation of the endo product with high enantiomeric excess. rsc.orgacs.org This would be critical for applications where chirality is a key factor.
Transition Metal Catalysis: Palladium-catalyzed reactions have shown promise in the functionalization of the bicyclo[2.2.1]heptane scaffold. bohrium.comresearchgate.netrsc.org Future work could explore other transition metals or novel ligand designs to control the stereochemical outcome of methoxy (B1213986) group installation. The development of ligand-free palladium catalytic systems could also offer a simpler and more cost-effective synthetic route. bohrium.comresearchgate.net
Enzymatic and Bio-catalytic Methods: The use of enzymes as catalysts offers the potential for unparalleled stereoselectivity under mild reaction conditions. Future investigations could screen for or engineer enzymes capable of stereoselectively methoxylating a bicyclo[2.2.1]heptene precursor to yield the desired endo-isomer.
A summary of potential catalytic strategies is presented in the table below.
| Catalytic Strategy | Potential Advantage | Research Focus |
|---|---|---|
| Asymmetric Organocatalysis | Metal-free, mild conditions, high enantioselectivity. rsc.org | Development of new chiral tertiary amine or Brønsted acid catalysts. rsc.org |
| Chiral Lewis Acid Catalysis | High enantiomeric ratios in cycloaddition reactions. acs.org | Design of Lewis acids for stereocontrolled addition to bicyclic alkenes. |
| Transition Metal Catalysis | High functional group tolerance and versatility. researchgate.net | Exploring new metal-ligand combinations (e.g., Pd, Rh, Ir) for selective functionalization. researchgate.netchemrxiv.org |
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry is a powerful tool for understanding and predicting the behavior of complex molecules like Bicyclo(2.2.1)heptane, 2-methoxy-, endo-. Future research will increasingly leverage advanced modeling to guide synthetic efforts and explore potential applications.
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other ab initio molecular orbital techniques can be used to investigate the mechanisms of electrophilic additions and other functionalization reactions. canterbury.ac.nz Such studies can elucidate the factors governing the endo/exo selectivity and help in the rational design of catalysts and reaction conditions that favor the endo product. chemrxiv.orgcanterbury.ac.nz
Property Prediction: Computational models can predict a range of physicochemical properties, including lipophilicity, solubility, and electronic properties. chemrxiv.orgmdpi.com Machine learning and graph neural networks, trained on quantum chemical descriptors, are emerging as powerful tools for predicting site-selectivity and reactivity in complex molecules. nih.govdtaborgroup.com These predictions can accelerate the discovery of new applications by identifying derivatives with desirable characteristics for materials science or medicinal chemistry. chemrxiv.orgmdpi.com
Spectroscopic Characterization: Advanced computational methods can aid in the structural elucidation of Bicyclo(2.2.1)heptane derivatives by accurately predicting NMR chemical shifts and coupling constants. This is particularly valuable for confirming the stereochemistry of complex bicyclic systems. researchgate.net
Investigation of Green Chemistry Approaches for its Synthesis and Transformations
In line with the growing emphasis on sustainability in chemical manufacturing, future research will focus on developing greener synthetic routes to Bicyclo(2.2.1)heptane, 2-methoxy-, endo-.
Use of Sustainable Solvents and Catalysts: Research into performing synthetic transformations in environmentally benign solvents, such as water or bio-derived solvents like cyclopentyl methyl ether (CPME), is a key area of interest. chemrxiv.orgmjcce.org.mkmdpi.com The development of recyclable organocatalysts or earth-abundant metal catalysts would further enhance the sustainability of the synthesis. mjcce.org.mkresearchgate.net
Atom Economy: Synthetic strategies that maximize atom economy, such as cycloaddition reactions, will be prioritized. acs.orgmjcce.org.mk Developing one-pot, multi-component reactions can also reduce waste and improve efficiency. bohrium.comresearchgate.net
Renewable Feedstocks: Exploring synthetic pathways that start from renewable feedstocks is a long-term goal for sustainable chemistry. While challenging for this specific molecule, future innovations in biorefining could provide bio-based precursors for the bicyclo[2.2.1]heptane core.
Novel Derivatizations for Applications in Materials Science
The rigid bicyclo[2.2.1]heptane scaffold is an attractive building block for creating new materials with unique properties. d-nb.info Future research will explore the derivatization of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- to create novel polymers and functional materials.
Polymer Chemistry: The norbornene backbone (bicyclo[2.2.1]heptene) is a well-known monomer in ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization, leading to polymers with high thermal stability. evitachem.comresearchgate.net The endo-methoxy group could influence the polymerization behavior and the final properties of the resulting polynorbornene derivatives, such as solubility and thermal characteristics. evitachem.com
Functional Materials: Derivatives of bicyclo[2.2.1]heptane have been investigated as nucleating agents for thermoplastics, providing desirable properties like increased stiffness. google.com The specific stereochemistry of the endo-methoxy isomer could be exploited to design new additives for polymers.
Hybrid Materials: The incorporation of fluorine-containing motifs into bridged bicyclic compounds can lead to materials with improved physicochemical properties, including lipophilicity and water solubility. d-nb.info Future work could involve creating fluorinated derivatives of Bicyclo(2.2.1)heptane, 2-methoxy-, endo- for specialized applications.
Studies on Bicyclo(2.2.1)heptane, 2-methoxy-, endo- in Reaction Discovery and Method Development
The unique conformational constraints of the bicyclo[2.2.1]heptane system make it an excellent platform for discovering new reactions and developing novel synthetic methodologies. nbinno.com
Scaffold for New Reactions: The rigid framework can be used to study the geometric requirements of chemical reactions and to control the spatial arrangement of reacting functional groups. The endo-methoxy group can act as a directing group or a stereochemical controller in subsequent transformations.
Development of Synthetic Building Blocks: Bicyclo(2.2.1)heptane, 2-methoxy-, endo- can serve as a versatile building block for the synthesis of more complex molecules. nih.gov Its derivatives could be valuable intermediates in the synthesis of natural products or pharmaceutically active compounds, where the rigid scaffold can help to optimize interactions with biological targets. nbinno.comrsc.org
Probing Reaction Mechanisms: The well-defined and rigid structure allows for detailed mechanistic studies. By observing the outcome of reactions on this specific isomer, chemists can gain fundamental insights into reaction pathways and transition state geometries, which can be applied to more complex systems.
Q & A
Q. What synthetic methodologies are effective for preparing endo-2-methoxy bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : The synthesis of endo-2-methoxy derivatives typically involves functionalization of the bicyclic core via oxime formation or nucleophilic substitution. For example, (±)-2-(allyloxyimino)-1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives can be synthesized by reacting sodium amide with 1,7,7-trimethyl-bicyclo[2.2.1]heptane-2-thione in xylene, yielding ~80% purity after distillation . Enantioselective routes may utilize chiral auxiliaries (e.g., bornane sulcam) or asymmetric catalysis .
Q. How can NMR spectroscopy confirm the endo configuration of substituents in bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for distinguishing endo vs. exo configurations. The endo-methoxy group exhibits distinct coupling patterns due to spatial proximity to adjacent hydrogens. For instance, in 2-endo-bromo-7-syn-fluoro-bicyclo[2.2.1]heptane, the methoxy proton shows a deshielded signal (δ 3.2–3.5 ppm) with splitting from neighboring bridgehead hydrogens . NOESY experiments can further validate spatial arrangements .
Q. What chromatographic techniques are suitable for assessing purity and structural integrity of bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–240 nm) is effective for separating enantiomers and detecting impurities. GC-MS using a nonpolar column (e.g., HP-5MS) can resolve volatile derivatives like 2-(2,2-difluorovinyl)bicyclo[2.2.1]heptane (CAS 123455-94-7), with retention times calibrated against NIST reference data .
Q. How does the bicyclo[2.2.1]heptane scaffold influence compound hydrophobicity?
- Methodological Answer : The rigid, non-planar structure increases hydrophobicity by reducing solvent-accessible surface area. LogP values for derivatives like 7,7-dimethyl-2-methylene-bicyclo[2.2.1]heptane (CAS 471-84-1) range from 2.8–3.5, measured via shake-flask partitioning . MD simulations correlate hydrophobicity with reduced hydrogen-bonding capacity .
Advanced Research Questions
Q. How do stereochemical variations (endo vs. exo) impact biological activity in plant growth regulation?
- Methodological Answer : Enantiomeric pairs (e.g., (±)-2-(propyloxyimino)-1,7,7-trimethyl-bicyclo[2.2.1]heptane vs. its (−)-isomer) exhibit differential bioactivity due to receptor-binding specificity. In Arabidopsis assays, the (−)-enantiomer showed 2.3-fold higher auxin-like activity (EC₅₀ = 12 µM) compared to (±)-racemates . Stereochemical assignments require chiral HPLC (Chiralpak AD-H column) and X-ray crystallography .
Q. What computational approaches model the thermodynamic stability of endo-2-methoxy bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts ΔG of formation for derivatives like 7,7-dimethyl-2-methylene-bicyclo[2.2.1]heptane (ΔfH° = −95.1 kJ/mol, solid phase) . Molecular dynamics (MD) simulations (AMBER force field) analyze strain energy (~15 kcal/mol) from bridgehead substituent interactions .
Q. What mechanistic insights explain the regioselectivity of [4+2] cycloaddition in synthesizing bicyclo[2.2.1]heptane carboxylates?
- Methodological Answer : Frontier molecular orbital (FMO) theory reveals that electron-deficient dienophiles (e.g., methyl acrylate) preferentially react with the norbornene π-system at the endo position. Kinetic studies (Eyring analysis) show activation energies of ~45 kJ/mol for carboxylate formation, with stereoselectivity controlled by secondary orbital interactions .
Q. How can enantiomeric resolution of bicyclo[2.2.1]heptane derivatives be optimized for pharmacological studies?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with α > 1.5. For 2-ethyl-5-methoxy-bicyclo[2.2.1]heptane (CAS 122795-41-9), supercritical fluid chromatography (SFC) using CO₂/ethanol (90:10) achieves baseline separation (Rs = 2.1) in <10 minutes .
Q. What experimental designs assess substituent effects on the reactivity of bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Hammett linear free-energy relationships (LFERs) quantify electronic effects. For example, substituting the methoxy group with electron-withdrawing groups (e.g., −CF₃) increases electrophilic reactivity (ρ = +1.2 in SN2 reactions) . Kinetic isotope effects (KIEs) using deuterated analogs (e.g., 2-methoxy-d₃ derivatives) probe transition-state geometry .
Q. How do bicyclo[2.2.1]heptane derivatives function as chiral ligands in asymmetric catalysis?
- Methodological Answer :
Derivatives like diphonane coordinate transition metals (e.g., Rh, Pd) via the norbornene π-system and methoxy oxygen, enabling enantioselective hydrogenation (up to 98% ee). In Pd-catalyzed allylic alkylation, ligand bite angles of ~90° optimize stereocontrol . XAS studies confirm metal-ligand bond distances (Rh−O = 2.05 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
